![molecular formula C21H26N2O3S B4778450 N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first developed by AstraZeneca and is currently being investigated as a potential treatment for various types of cancer.
Mecanismo De Acción
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide acts as a selective inhibitor of the MAPK pathway by binding to and inhibiting the activity of the MAP kinase kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels to support tumor growth).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide in lab experiments is its selectivity for the MAPK pathway, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is that its effectiveness may be limited by the development of drug resistance in cancer cells over time.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, including:
1. Evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Investigation of its potential use in the treatment of other types of cancer, such as colorectal cancer and ovarian cancer.
3. Development of more potent and selective MEK inhibitors based on the structure of N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide.
4. Exploration of the role of the MAPK pathway in other disease processes, such as inflammation and neurodegenerative disorders.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide is a promising small molecule inhibitor of the MAPK pathway that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and other disease processes.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the activity of the MAPK pathway, which is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Propiedades
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-13-20(14-8-17)27(25,26)22(2)19-11-9-18(10-12-19)21(24)23-15-5-3-4-6-16-23/h7-14H,3-6,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBKMUBIBNPWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.